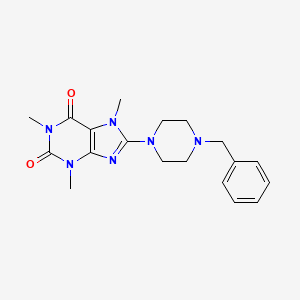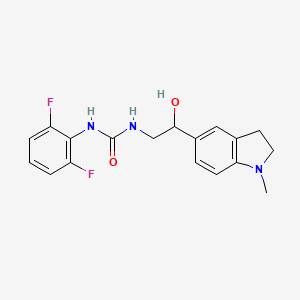
8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
作用機序
Target of Action
The primary target of 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione, also known as NSI-189 , is the hippocampus in the brain . The hippocampus plays a crucial role in memory and emotional regulation .
Mode of Action
NSI-189 is believed to stimulate neurogenesis , specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function . By promoting the growth of new neurons in the hippocampus, NSI-189 addresses the brain changes associated with depression .
Biochemical Pathways
The exact biochemical pathways affected by NSI-189 are still under investigation . It is known that the compound’s action is centered on its potential to stimulate neurogenesis, particularly in the hippocampus . This process is crucial for memory, learning, and emotional regulation .
Pharmacokinetics
It is known that nsi-189 has the ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain .
Result of Action
As a result of its action, NSI-189 enhances cognitive functions, aiding in memory, learning, and overall mental clarity . It also shows potential as a treatment for major depressive disorder . By promoting the growth of new neurons in the hippocampus, NSI-189 addresses the brain changes associated with depression .
Action Environment
The efficacy and stability of NSI-189 can be influenced by various environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with 4-benzylpiperazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the piperazine moiety.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating conditions such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
- 8-(4-Methylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione
- 8-(4-Phenylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione
- 8-(4-Benzylpiperazin-1-yl)-7-methyl-1,3-dimethylpurine-2,6-dione
Uniqueness
8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione stands out due to its unique combination of the purine core and the benzylpiperazine moiety. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent. Compared to similar compounds, it may exhibit improved binding affinity to certain molecular targets and enhanced pharmacokinetic properties.
特性
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-21-15-16(22(2)19(27)23(3)17(15)26)20-18(21)25-11-9-24(10-12-25)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKPBIOIXVGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B3015366.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)

![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)
